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molecular formula C10H11N3O3 B8611466 N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)urea CAS No. 65369-49-5

N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)urea

Cat. No. B8611466
M. Wt: 221.21 g/mol
InChI Key: OSBJCTYVPPZNBR-UHFFFAOYSA-N
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Patent
US04147869

Procedure details

10.7 g of 8-amino-5-hydroxy-3,4-dihydrocarbostyril hydrochloride was dissolved in 300 ml of water, and a solution of 4.06 g of potassium cyanide dissolved in 100 ml of water was added thereto while stirring at a temperature of 50° C. After stirring the mixture for one hour at 50° C., the precipitated crystals were recovered by filtration, washed successively with 1 l of water and methanol to obtain 8.75 g of 5-hydroxy-8-ureido-3,4-dihydrocarbostyril as colorless amorphous crystals having a melting point of 209.0°-211.2° C.
Name
8-amino-5-hydroxy-3,4-dihydrocarbostyril hydrochloride
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:4]=[CH:5][C:6]([OH:14])=[C:7]2[C:12]=1[NH:11][C:10](=[O:13])[CH2:9][CH2:8]2.[C-:15]#[N:16].[K+].[OH2:18]>>[OH:14][C:6]1[CH:5]=[CH:4][C:3]([NH:2][C:15]([NH2:16])=[O:18])=[C:12]2[C:7]=1[CH2:8][CH2:9][C:10](=[O:13])[NH:11]2 |f:0.1,2.3|

Inputs

Step One
Name
8-amino-5-hydroxy-3,4-dihydrocarbostyril hydrochloride
Quantity
10.7 g
Type
reactant
Smiles
Cl.NC=1C=CC(=C2CCC(NC12)=O)O
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
4.06 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
while stirring at a temperature of 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After stirring the mixture for one hour at 50° C.
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were recovered by filtration
WASH
Type
WASH
Details
washed successively with 1 l of water and methanol

Outcomes

Product
Name
Type
product
Smiles
OC1=C2CCC(NC2=C(C=C1)NC(=O)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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